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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing co-immunoprecipitation (Co-

IP) to study the interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins

and to assess the efficacy of small molecule inhibitors in disrupting this interaction. The

protocol is designed for use in mammalian cell culture systems.

Introduction
The interaction between the protein Menin, encoded by the MEN1 gene, and the N-terminus of

Mixed Lineage Leukemia (MLL) protein is a critical driver in the pathogenesis of acute

leukemias characterized by MLL rearrangements.[1][2] This protein-protein interaction (PPI) is

essential for the oncogenic activity of MLL fusion proteins, which function by recruiting the

Menin-MLL complex to target genes, leading to the upregulation of leukemogenic genes such

as HOXA9 and MEIS1.[3][4][5] Small molecule inhibitors that disrupt the Menin-MLL interaction

represent a promising therapeutic strategy for these aggressive leukemias.[6]

Co-immunoprecipitation is a powerful technique to validate the disruption of the Menin-MLL

interaction by a specific inhibitor, such as compound 20.[7][8][9] This method involves the

immunoprecipitation of a target protein (e.g., a FLAG-tagged MLL fusion protein) and

subsequent detection of its binding partner (e.g., endogenous Menin) by western blotting. A

successful inhibitor will reduce or abolish the amount of Menin that is co-immunoprecipitated

with the MLL fusion protein.
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Signaling Pathway and Experimental Workflow
The Menin-MLL signaling pathway is a key regulator of gene expression in hematopoietic cells.

MLL fusion proteins, which retain the N-terminal portion of MLL, interact with Menin. This

complex can be further stabilized by interactions with other proteins like LEDGF.[3] The entire

complex is then recruited to the promoter regions of target genes, such as HOXA9 and MEIS1,

leading to their transcriptional activation and promoting leukemogenesis. Menin-MLL inhibitors

work by binding to Menin and preventing its interaction with MLL fusion proteins, thereby

inhibiting the downstream signaling cascade.[10]
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Caption: Menin-MLL signaling pathway and inhibitor action.

The experimental workflow for a Menin-MLL inhibitor Co-IP experiment involves several key

steps, starting from cell culture and treatment with the inhibitor, followed by cell lysis,

immunoprecipitation of the target protein complex, and finally, analysis by western blotting to

detect the interaction.
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Caption: Experimental workflow for Menin-MLL Co-IP.
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Quantitative Data Summary
The following tables summarize key quantitative parameters for the Menin-MLL inhibitor Co-IP

protocol.

Table 1: Reagent and Antibody Concentrations

Reagent/Antibody
Recommended
Concentration/Amount

Source/Reference

Menin-MLL Inhibitor 20 Low micromolar (µM) range Inferred from similar inhibitors

Anti-FLAG M2 Affinity Gel 20-40 µL of 50% slurry per IP Sigma-Aldrich

Anti-Menin Antibody (IP) 2-10 µg per mg of lysate Novus Biologicals, Abcam

Anti-Menin Antibody (WB) 1:500 - 1:25,000 dilution
Novus Biologicals, Abcam,

Boster Bio

Anti-FLAG Antibody (WB) Varies by manufacturer N/A

Anti-MLL Antibody (WB) 1:2000 dilution Thermo Fisher Scientific

Total Protein Lysate 1-3 mg per IP General Protocol

Table 2: Buffer Compositions
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Buffer Component Concentration

RIPA Lysis Buffer Tris-HCl (pH 7.4) 50 mM

NaCl 150 mM

NP-40 1% (v/v)

Sodium deoxycholate 0.5% (w/v)

SDS 0.1% (w/v)

Protease Inhibitor Cocktail 1x

Wash Buffer Tris-HCl (pH 7.4) 50 mM

NaCl 150-300 mM

Triton X-100 0.05% (w/v)

Elution Buffer (Option 1) 3xFLAG Peptide in TBS 100-150 µg/mL

Elution Buffer (Option 2) 2x Laemmli Sample Buffer 1x final concentration

Experimental Protocols
A. Cell Culture and Treatment

Culture HEK293 cells (or other suitable cell line) in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Transfect cells with a mammalian expression vector encoding a FLAG-tagged MLL fusion

protein (e.g., pFLAG-CMV-MLL-AF9).

Allow cells to express the fusion protein for 24-48 hours.

Treat the transfected cells with the Menin-MLL inhibitor (e.g., Compound 20) at the desired

final concentration (typically in the low micromolar range). As a negative control, treat a

parallel set of cells with an equivalent volume of the vehicle (e.g., DMSO).

Incubate the cells for the desired treatment period (e.g., 4-24 hours).
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B. Cell Lysis
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

Use approximately 1 mL of lysis buffer per 10^7 cells.

Incubate the cells on ice for 30 minutes with occasional vortexing to ensure complete lysis.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

Determine the protein concentration of the cleared lysate using a standard protein assay

(e.g., BCA or Bradford assay).

C. Immunoprecipitation
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of a

50% slurry of Protein A/G agarose beads to 1-3 mg of total protein lysate. Incubate with

gentle rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the

supernatant to a new tube.

Add anti-FLAG M2 affinity gel (20-40 µL of a 50% slurry) to the pre-cleared lysate.

Incubate the lysate-bead mixture overnight at 4°C with gentle end-over-end rotation.

D. Washing
Pellet the affinity gel beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Carefully aspirate and discard the supernatant.

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash,

resuspend the beads, incubate for 5 minutes, and then pellet by centrifugation.

E. Elution
Option 1: Peptide Elution (for native protein analysis)
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After the final wash, add 50-100 µL of 3xFLAG peptide solution (100-150 µg/mL in TBS) to

the beads.

Incubate for 30 minutes at 4°C with gentle agitation.

Pellet the beads by centrifugation and carefully collect the supernatant containing the eluted

protein complex.

Option 2: SDS-PAGE Sample Buffer Elution (for immediate western blot analysis)

After the final wash, add 40-50 µL of 2x Laemmli sample buffer directly to the beads.

Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.

Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel.

F. Western Blotting
Separate the eluted proteins by SDS-PAGE on a polyacrylamide gel suitable for resolving

Menin (~68 kDa) and the MLL fusion protein (size will vary depending on the fusion partner).

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with the primary antibodies (anti-Menin and anti-FLAG or anti-MLL)

diluted in blocking buffer overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated

secondary antibodies for 1 hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

visualize using a chemiluminescence imaging system.
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G. Data Analysis
Analyze the resulting western blot. The input lanes should show the presence of both Menin

and the FLAG-tagged MLL fusion protein in the cell lysates.

In the immunoprecipitation lanes, the anti-FLAG antibody should pull down the MLL fusion

protein in both the vehicle-treated and inhibitor-treated samples.

The amount of co-immunoprecipitated Menin should be significantly reduced in the sample

treated with the Menin-MLL inhibitor compared to the vehicle-treated control, indicating a

disruption of the Menin-MLL interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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